Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate
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Overview
Description
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate is an organic compound that features a pyridine ring substituted with bromine and chlorine atoms, along with a sulfinyl group and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate typically involves the reaction of 3-bromo-6-chloropyridine with appropriate sulfinylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfinyl group. The final step involves esterification with butanol to form the butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding pyridine derivative.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the pyridine derivative without the sulfinyl group.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfinyl group and halogen atoms can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl 2-(3-bromo-6-chloropyridin-2-yl)acetate
Uniqueness
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate is unique due to the presence of both a sulfinyl group and a butyl ester, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C11H13BrClNO3S |
---|---|
Molecular Weight |
354.65 g/mol |
IUPAC Name |
butyl 2-(3-bromo-6-chloropyridin-2-yl)sulfinylacetate |
InChI |
InChI=1S/C11H13BrClNO3S/c1-2-3-6-17-10(15)7-18(16)11-8(12)4-5-9(13)14-11/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
OYAAORDPWPPLKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CS(=O)C1=C(C=CC(=N1)Cl)Br |
Origin of Product |
United States |
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